molecular formula C16H12O3 B5911651 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one

7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one

Cat. No. B5911651
M. Wt: 252.26 g/mol
InChI Key: XXFYWASMXZPBAA-UHFFFAOYSA-N
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Description

7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one, also known as flavone, is a naturally occurring compound found in various plants. Flavone has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties.

Mechanism of Action

Flavone exerts its anti-inflammatory and antioxidant effects through various mechanisms, including the inhibition of nuclear factor-kappa B (NF-κB) signaling pathway, the activation of nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, and the modulation of various enzymes and transcription factors involved in inflammation and oxidative stress.
Biochemical and Physiological Effects:
Flavone has been shown to have various biochemical and physiological effects, including the inhibition of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS) expression, the modulation of various cytokines and chemokines, the activation of antioxidant enzymes, and the inhibition of cancer cell growth and proliferation.

Advantages and Limitations for Lab Experiments

Flavone has several advantages for lab experiments, including its low toxicity, high solubility, and availability in pure form. However, 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one has several limitations, including its low bioavailability, poor water solubility, and instability in acidic and basic conditions.

Future Directions

Flavone has several potential future directions for research, including its use as a potential therapeutic agent for various inflammatory and oxidative stress-related diseases, its use as a potential chemopreventive agent for various types of cancer, and its use as a potential nutraceutical for promoting overall health and well-being. Future research should focus on improving the bioavailability and stability of 7-hydroxy-8-methyl-3-phenyl-4H-chromen-4-one, identifying its optimal dosage and administration route, and investigating its potential interactions with other drugs and supplements.

Scientific Research Applications

Flavone has been extensively studied for its potential health benefits, including its anti-inflammatory, antioxidant, and anticancer properties. Flavone has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and asthma. Flavone has also been shown to scavenge free radicals and prevent oxidative damage to cells, which is involved in the pathogenesis of various chronic diseases, including cancer, cardiovascular disease, and neurodegenerative diseases.

properties

IUPAC Name

7-hydroxy-8-methyl-3-phenylchromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O3/c1-10-14(17)8-7-12-15(18)13(9-19-16(10)12)11-5-3-2-4-6-11/h2-9,17H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXFYWASMXZPBAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC=C(C2=O)C3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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